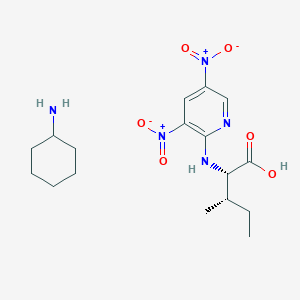

Dinitropyridyl-L-isoleucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-isoleucine is an essential branched-chain aliphatic amino acid found in many proteins . It is an isomer of leucine and it’s important in hemoglobin synthesis and regulation of blood sugar and energy levels .

Synthesis Analysis

L-isoleucine can be synthesized by modifying the Threonine Metabolism Pathway in Escherichia coli . A mutant strain of E. coli was engineered by inactivating specific metabolic pathways that were associated with L-threonine metabolism but unrelated to L-isoleucine synthesis .Molecular Structure Analysis

L-isoleucine has a specific molecular structure that can be analyzed using various methods such as 1H and 13C NMR spectrometry . The molecular recognition ability of tryptophan (Trp) for isomeric amino acids, such as leucine (Leu) and isoleucine (Ile), was investigated using a tandem mass spectrometer equipped with an electrospray ionization source .Chemical Reactions Analysis

The chemical reactions of L-isoleucine can be studied using techniques like collision-induced dissociation tandem mass spectrometry . The isomeric amino acids L-leucine, L-isoleucine and L-allo-isoleucine can be distinguished by their CID MS/MS spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of L-isoleucine can be analyzed using theoretical calculations . These values help in interpreting the experimental spectra which provide the potential usage in drug development .Mécanisme D'action

Orientations Futures

The future directions in the study of L-isoleucine and other amino acids could involve exploring novel biological agents or targeted small molecules in combination with standard of care . New-generation anti-CD20 biologic agents, type I interferon antagonists, and rituximab-belimumab combination regimens show promise .

Propriétés

IUPAC Name |

cyclohexanamine;(2S,3S)-2-[(3,5-dinitropyridin-2-yl)amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O6.C6H13N/c1-3-6(2)9(11(16)17)13-10-8(15(20)21)4-7(5-12-10)14(18)19;7-6-4-2-1-3-5-6/h4-6,9H,3H2,1-2H3,(H,12,13)(H,16,17);6H,1-5,7H2/t6-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBBPKSFONSLNK-YDYUUSCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dinitropyridyl-L-isoleucine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)

![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)